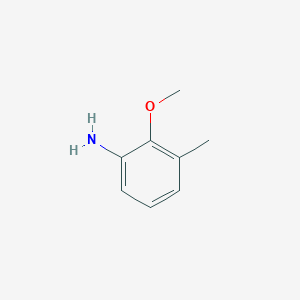

2-Methoxy-3-methylaniline

Description

Research Significance and Context of Aniline (B41778) Derivatives

Aniline and its derivatives are foundational pillars in the field of organic chemistry and are indispensable as intermediates for a vast array of commercial and laboratory-scale syntheses. nih.gov Consisting of a phenyl group attached to an amino group, aniline's structure is amenable to a wide range of chemical modifications, particularly electrophilic substitution reactions at the ortho and para positions of the aromatic ring. jptcp.com This reactivity makes aniline derivatives highly versatile starting materials for fine chemical synthesis. jptcp.com

The significance of these compounds spans multiple scientific and industrial domains:

Pharmaceuticals: Aniline derivatives are crucial scaffolds for numerous pharmaceutical compounds. evitachem.com Historically, they led to the development of early analgesics like acetanilide (B955) and antimalarial drugs. jptcp.com This legacy continues in modern medicinal chemistry, where the aniline moiety is incorporated into drugs for treating cancer, cardiovascular diseases, and infectious diseases. evitachem.com

Dyes and Pigments: The synthetic dye industry was born from aniline chemistry. nih.govbrieflands.com Its derivatives are precursors to a wide spectrum of dyes, including the iconic indigo (B80030) used for blue jeans. jptcp.com The ability to create a vast palette of stable colors revolutionized the textile industry and continues to be a major application. nih.gov

Polymers: A primary industrial use of aniline is in the manufacture of precursors for polyurethanes. jptcp.com Aniline's reactivity allows it to undergo polymerization, forming robust polymers like polyamides and polyurethanes, which are valued for their strength, flexibility, and thermal resistance. evitachem.com

Agrochemicals: Many herbicides and other agrochemicals are synthesized from aniline-based intermediates, highlighting their role in agriculture. jptcp.com

In medicinal chemistry, while aniline derivatives are prized for their versatility, researchers also explore substitutions to fine-tune pharmacological properties, enhance bioavailability, and mitigate potential metabolic instability or toxicity associated with the core aniline structure. This ongoing research ensures that the class of aniline derivatives remains a dynamic and vital area of study.

Historical Trajectories in Aniline-Based Chemical Research

The history of aniline research is a compelling narrative of discovery and industrial innovation that began in the 19th century. The compound was first isolated from the destructive distillation of the indigo plant in 1826 by Otto Unverdorben, who named it "Crystallin". nih.govjptcp.com A few years later, in 1834, Friedlieb Runge isolated a substance from coal tar which he called "kyanol". nih.govjptcp.com It was not until 1843 that August Wilhelm von Hofmann demonstrated that these separately discovered substances were, in fact, the same compound, which subsequently became known as aniline. brieflands.com

A pivotal moment in the history of chemical research occurred in 1856. Hofmann's student, William Henry Perkin, then only 18 years old, was attempting to synthesize the antimalarial drug quinine (B1679958) by oxidizing aniline. brieflands.com The experiment failed to produce quinine but instead yielded a black sludge that, when rinsed with alcohol, produced a brilliant purple solution. brieflands.com This accidental discovery was the first synthetic organic dye, which he named mauveine. nih.govjptcp.combrieflands.com

Perkin's discovery launched the synthetic dye industry, fundamentally changing the world of textiles and commerce. nih.gov Shortly thereafter, French chemist Antoine Béchamp developed an efficient method to produce aniline from benzene (B151609), enabling industrial-scale production. jptcp.combrieflands.com This spurred the growth of massive chemical companies in Germany, such as BASF (Badische Anilin- und Soda-Fabrik), which built its legacy on aniline dyes. nih.govjptcp.combrieflands.com

The research trajectory soon expanded beyond dyes into medicine. Paul Ehrlich utilized aniline-based dyes for staining bacteria, which led him to the "magic bullet" concept of selectively targeting pathogens. jptcp.com This work culminated in the development of Salvarsan in 1909, an arsenic-containing aniline derivative that was the first effective treatment for syphilis. brieflands.com This success prompted further exploration, leading to the synthesis of sulfa drugs, the first class of antibacterial agents, in the 1930s by chemists at the Bayer laboratories. brieflands.com

| Year | Discovery | Scientist(s) | Significance |

| 1826 | First isolation of aniline from indigo | Otto Unverdorben | Identified the compound, naming it "Crystallin". nih.govjptcp.com |

| 1834 | Isolation of "kyanol" from coal tar | Friedlieb Runge | Discovered the same compound from a different source. nih.govjptcp.com |

| 1843 | Unification of previous discoveries | A. W. von Hofmann | Proved "Crystallin" and "kyanol" were the same, establishing the name aniline. brieflands.com |

| 1856 | Accidental synthesis of mauveine | William Henry Perkin | Discovered the first synthetic dye, launching the synthetic dye industry. nih.govbrieflands.com |

| 1909 | Development of Salvarsan | Paul Ehrlich | Created the first effective chemotherapeutic agent for a specific disease (syphilis). brieflands.com |

| 1930s | Synthesis of sulfamidochrysoidine | Josef Klarer & Fritz Mietzsch | Led to the development of the first class of antibacterial sulfa drugs. brieflands.com |

Current Research Landscape and Objectives for 2-Methoxy-3-methylaniline

In contemporary academic and industrial research, this compound (CAS No. 18102-30-2) is recognized as a useful synthetic intermediate, particularly for the construction of substituted heterocyclic compounds. The strategic placement of its functional groups allows for regioselective reactions, making it a valuable precursor for complex molecular architectures found in pharmaceuticals and other functional materials.

A primary research objective for compounds like this compound is their application in classic condensation reactions to form fused heterocyclic systems. One of the most significant applications is in the synthesis of substituted quinolines. The quinoline (B57606) core is a "privileged scaffold" in medicinal chemistry, appearing in a wide range of biologically active compounds, including antimalarial, anticancer, and anti-inflammatory agents.

Detailed Research Finding: Synthesis of 7-Methoxy-2,8-dimethylquinoline

A specific application demonstrating the utility of this compound is in the synthesis of 7-Methoxy-2,8-dimethylquinoline. This reaction is a variation of well-established methods for quinoline synthesis, such as the Skraup or Doebner-von Miller reaction, which involve the condensation of an aniline with α,β-unsaturated carbonyl compounds or their precursors.

In this synthesis, this compound is reacted with acetaldehyde (B116499) in the presence of a strong acid like hydrochloric acid. The reaction proceeds through the following key steps:

An acid-catalyzed reaction forms an α,β-unsaturated carbonyl compound (crotonaldehyde) from the self-condensation of acetaldehyde.

The amino group of this compound performs a conjugate addition to the crotonaldehyde.

The resulting intermediate undergoes an acid-catalyzed intramolecular cyclization.

A subsequent dehydration and oxidation step yields the final aromatic quinoline ring system.

The substitution pattern of the aniline dictates the structure of the resulting quinoline. The amino group directs the cyclization, while the methoxy (B1213986) and methyl groups remain as substituents on the benzene portion of the new bicyclic system, yielding 7-Methoxy-2,8-dimethylquinoline. brieflands.com This targeted synthesis showcases how the specific isomer, this compound, is essential for producing a precisely substituted quinoline that can serve as a key intermediate for further drug development or materials science research.

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 3-Methyl-o-anisidine, 2-Amino-6-methoxytoluene |

| CAS Number | 18102-30-2 |

| Molecular Formula | C₈H₁₁NO |

| Molecular Weight | 137.18 g/mol |

| Physical Form | Liquid or Solid or Semi-solid |

| Purity | Typically ≥97% |

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-3-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-6-4-3-5-7(9)8(6)10-2/h3-5H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMLJHAHJVYPRAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20495171 | |

| Record name | 2-Methoxy-3-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20495171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18102-30-2 | |

| Record name | 2-Methoxy-3-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20495171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Design for 2 Methoxy 3 Methylaniline and Its Analogues

Established Synthetic Pathways for 2-Methoxy-3-methylaniline

Strategic Nitration and Subsequent Reduction Processes

A primary and well-established route to this compound involves the strategic nitration of a suitable precursor followed by the reduction of the nitro group. A common starting material for this process is 2-methylanisole (B146520). The synthesis typically begins with the nitration of 2-methylanisole to introduce a nitro group onto the aromatic ring. This is followed by a reduction step to convert the nitro group to an amine, yielding the final product.

One specific example involves the methylation of 2-methyl-3-nitrophenol (B1294317) to form 2-methyl-1-(methoxy)-3-nitrobenzene. guidechem.com This intermediate is then subjected to reduction to yield this compound. guidechem.com The reduction of the nitro group can be effectively achieved using various reducing agents. A common method is catalytic hydrogenation, where hydrogen gas is used in the presence of a catalyst such as palladium on carbon (Pd/C). guidechem.comprepchem.com Alternative reducing systems include the use of metals in acidic media, such as iron in acetic acid or stannous chloride (tin(II) chloride) in ethanol. youtube.comyoutube.com For instance, 3-(methoxymethyl)nitrobenzene can be reduced to 3-(methoxymethyl)aniline (B1338725) in high yield using zinc dust in acetic acid.

The choice of reducing agent is crucial as it can influence the selectivity of the reaction, especially when other reducible functional groups are present in the molecule. youtube.com

| Reducing Agent | Conditions | Advantages | Disadvantages |

| H₂/Pd/C | Room temperature, H₂ atmosphere | High efficiency, clean reaction | Can also reduce other functional groups like alkenes and halides |

| Fe/CH₃COOH | - | Mild conditions, high selectivity | Stoichiometric amounts of metal required |

| SnCl₂/Ethanol | - | Mild conditions, good for sensitive substrates | Generates tin-based byproducts |

| Zinc/CH₃COOH | Room temperature | Effective for certain substrates | Requires acidic medium |

Methoxymethylation Approaches and Catalyst Selection

Another synthetic approach involves the introduction of the methoxy (B1213986) group at a different stage of the synthesis. While direct methoxymethylation of anilines is a known transformation, its application to the synthesis of this compound is less commonly reported as a primary route compared to the nitration-reduction sequence. However, the principles of methoxymethylation are relevant in the broader context of aniline (B41778) derivative synthesis.

Generally, methoxymethylation of anilines can be achieved using reagents like dimethyl sulfate. chemicalbook.com The reaction proceeds via an SN2 mechanism where the amine acts as a nucleophile. The selection of a suitable catalyst and reaction conditions is crucial to control the degree of alkylation and avoid the formation of over-alkylated products.

Reductive Amination Protocols in Aniline Synthesis

Reductive amination is a powerful and versatile method for the synthesis of primary, secondary, and tertiary amines from aldehydes or ketones. masterorganicchemistry.comlibretexts.org This process involves two key steps: the formation of an imine or enamine intermediate from the reaction of a carbonyl compound with an amine, followed by the reduction of this intermediate to the corresponding amine. youtube.com

While not a direct route to this compound itself starting from simple precursors, reductive amination is highly relevant for the synthesis of its N-substituted derivatives. For instance, this compound can be reacted with an aldehyde or ketone in the presence of a suitable reducing agent to yield a variety of N-alkylated or N-arylated products.

Commonly used reducing agents for reductive amination include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comnih.gov Sodium cyanoborohydride is particularly useful as it is a mild reducing agent that selectively reduces the protonated imine intermediate over the starting carbonyl compound. youtube.comyoutube.com Catalytic hydrogenation can also be employed for the reduction step. libretexts.org

Advanced Synthetic Strategies for this compound Derivatives

Regioselective Functionalization Techniques of the Aromatic Ring

The aromatic ring of this compound and its derivatives is amenable to further functionalization through electrophilic aromatic substitution reactions. The existing methoxy and methyl groups on the ring direct the position of incoming electrophiles. The methoxy group is an activating, ortho-, para-directing group, while the methyl group is also an activating, ortho-, para-directing group. libretexts.org The interplay of their electronic and steric effects governs the regioselectivity of substitution reactions.

Due to the positions of the methoxy and methyl groups in this compound, electrophilic attack is expected to occur at the positions ortho and para to the activating groups. Specifically, the positions C4, C5, and C6 are potential sites for substitution. The steric hindrance from the methyl group at C3 and the methoxy group at C2 will influence the distribution of the resulting isomers.

Recent advancements in regioselective functionalization include the use of directing groups and tailored catalysts to achieve high selectivity in the modification of aromatic rings. rsc.orgnih.gov These techniques are crucial for the synthesis of complex derivatives with specific substitution patterns.

Catalytic Systems and Their Efficacy in Derivative Synthesis

The development of efficient catalytic systems is paramount for the synthesis of derivatives of this compound. Transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds.

For example, the amino group of this compound can be used in Buchwald-Hartwig amination reactions to form N-aryl derivatives. Similarly, if a halide is introduced onto the aromatic ring, it can serve as a handle for various cross-coupling reactions to introduce a wide range of substituents.

Palladium-based catalysts are widely used in these transformations due to their versatility and high efficiency. nih.gov The choice of ligand, base, and solvent is critical for optimizing the reaction conditions and achieving high yields and selectivity. For instance, palladium nanoparticles supported on various materials have been shown to be effective and recyclable catalysts for direct reductive amination reactions. nih.gov Ruthenium-based catalysts have also demonstrated high efficiency in the reductive amination of aldehydes with anilines. organic-chemistry.org

| Reaction Type | Catalyst System | Substrates | Key Features |

| Reductive Amination | [RuCl₂(p-cymene)]₂/Ph₂SiH₂ | Aldehydes, Anilines | High chemoselectivity, tolerates various functional groups |

| Reductive Amination | Pd/C, Triethylsilane | Aldehydes/Ketones, Amines | Mild conditions, high yields in aqueous nanomicelles |

| N-Methylation | Ru(II) complexes | Anilines, Methanol (B129727) | Excellent yields, tolerant of various functional groups |

| Cross-Coupling | Palladium nanoparticles | Nitroarenes, Aldehydes | Recyclable catalyst, one-pot synthesis of secondary anilines |

Optimization of Synthetic Processes and Scale-Up Considerations

The transition from laboratory-scale synthesis to industrial production of aniline derivatives like this compound necessitates rigorous optimization of reaction parameters and purification methods to ensure high yield, purity, and cost-effectiveness.

Reaction Parameter Optimization for Enhanced Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and selectivity of the desired product. Key parameters that are often fine-tuned include temperature, pressure, reaction time, and the ratio of reactants and catalysts.

For example, in the synthesis of acetanilide (B955) from aniline using a magnesium sulphate-glacial acetic acid catalyst system, it was found that a reaction time of 90 minutes at 118°C with a specific ratio of reactants and catalyst afforded an 80% yield. ijtsrd.com Increasing the reaction time did not improve the yield, while decreasing it led to lower yields. ijtsrd.com Similarly, the amount of catalyst was optimized, as using less than the optimal amount resulted in poor yields, and adding more did not provide any benefit. ijtsrd.com

The following table summarizes the optimization of reaction parameters for the synthesis of acetanilide:

Table 1: Optimization of Reaction Parameters for Acetanilide Synthesis| Parameter | Condition | Result |

|---|---|---|

| Reaction Time | 90 minutes | 80% yield |

| < 90 minutes | Decreased yield | |

| > 90 minutes | No increase in yield | |

| Catalyst Amount | Optimized amount | 80% yield |

| No catalyst | 60% yield |

Data derived from a study on the eco-friendly synthesis of acetanilide from aniline. ijtsrd.com

Chromatographic and Other Advanced Purification Methodologies

Purification is a critical step in the synthesis of aniline derivatives to remove impurities and isolate the final product with the desired level of purity. Various chromatographic and other advanced techniques are employed for this purpose.

High-performance liquid chromatography (HPLC) is a powerful tool for the separation and purification of aniline derivatives. researchgate.net For instance, the separation of aniline and its substituted derivatives can be optimized using high-submicellar liquid chromatography with an interpretive optimization strategy. nih.gov By modeling the retention behavior of the solutes, an optimal mobile phase composition can be determined to achieve full resolution of the compounds in a reasonable analysis time. nih.gov

Column chromatography is another widely used technique. researchgate.net For the purification of aniline derivatives, silica (B1680970) gel is a common stationary phase. researchgate.net However, due to the basic nature of anilines, they can sometimes interact strongly with the acidic silica gel, leading to poor separation or sticking to the column. researchgate.net To mitigate this, a small amount of a base like triethylamine (B128534) can be added to the eluent. researchgate.net

Other purification methods for anilines include:

Distillation: Aniline can be dried and then distilled under reduced pressure. lookchem.com

Recrystallization: This technique can be used to purify aniline from solvents like diethyl ether at low temperatures. lookchem.com

Derivatization: Forming a derivative, such as N-acetylaniline, which can be recrystallized and then converted back to aniline, is another purification strategy. lookchem.com

Steam Distillation: This can be used to remove non-basic impurities from aniline in an acidic solution. lookchem.com

The choice of purification method depends on the specific properties of the aniline derivative and the nature of the impurities present.

Industrial Production Methodologies for Aniline Derivatives

The industrial production of aniline and its derivatives primarily relies on the catalytic hydrogenation of the corresponding nitrobenzene (B124822) precursors. in-part.comwikipedia.orgcargohandbook.com This process is typically carried out at high temperatures (200–300 °C) and pressures in the presence of metal catalysts such as nickel, copper, palladium, and platinum. researchgate.netwikipedia.org

A common industrial route involves two main steps:

Nitration: Benzene (B151609) is nitrated with a mixture of concentrated nitric acid and sulfuric acid to produce nitrobenzene. in-part.comcargohandbook.com

Hydrogenation: The nitrobenzene is then hydrogenated to yield aniline. in-part.comcargohandbook.com

While this is a well-established process, it has several drawbacks, including the use of highly combustible hydrogen gas, expensive catalysts, and harsh reaction conditions. in-part.com

To address these issues, newer, more sustainable methods are being developed. One promising approach is an electrochemical route that avoids the use of hydrogen gas and high temperatures. in-part.com In this process, the reduction of nitrobenzenes to anilines occurs in an electrocatalytic reactor using a phosphotungstic acid electrocatalyst in an aqueous solution at room temperature and pressure. in-part.com This method offers high selectivity and is more environmentally friendly. in-part.com

Another industrial method for producing aniline is the amination of phenol (B47542) with ammonia, where the phenol is derived from the cumene (B47948) process. cargohandbook.com A more recent development is the direct amination of benzene using hydroxylamine, though this process is still under investigation for large-scale production. utwente.nl

The majority of industrially produced aniline is used in the manufacture of methylene (B1212753) diphenyl diisocyanate (MDI), a key component in the production of polyurethanes. wikipedia.orgcargohandbook.com Aniline derivatives also find applications as rubber processing chemicals, herbicides, dyes, and pigments. cargohandbook.com

Reaction Mechanisms and Chemical Reactivity of 2 Methoxy 3 Methylaniline

Electrophilic Aromatic Substitution Reactions of 2-Methoxy-3-methylaniline

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene (B151609) and its derivatives. The reaction involves the attack of an electrophile on the electron-rich aromatic ring, leading to the substitution of a hydrogen atom. The rate and regioselectivity of this reaction are profoundly influenced by the substituents already present on the ring. vanderbilt.edumasterorganicchemistry.com

Influence of Methoxy (B1213986) and Methyl Substituents on Regioselectivity

In this compound, the amino (-NH₂), methoxy (-OCH₃), and methyl (-CH₃) groups are all activating groups, meaning they increase the rate of electrophilic aromatic substitution compared to benzene. libretexts.orgminia.edu.eg They achieve this by donating electron density to the aromatic ring, which stabilizes the carbocation intermediate (the arenium ion) formed during the reaction. vanderbilt.edumasterorganicchemistry.com

Both the amino and methoxy groups are strong activators, primarily through a resonance effect where a lone pair of electrons on the nitrogen or oxygen atom can be delocalized into the benzene ring. libretexts.orgchemistrysteps.com This donation of electron density is most pronounced at the ortho and para positions relative to the substituent. The methyl group is a weaker activator, operating through an inductive effect and hyperconjugation. minia.edu.egresearchgate.net

The directing effect of these substituents determines the position of the incoming electrophile. All three—amino, methoxy, and methyl—are ortho-, para-directors. libretexts.orgminia.edu.eg In this compound, the positions are influenced as follows:

The amino group at C1 strongly directs incoming electrophiles to the C2 (ortho), C4 (para), and C6 (ortho) positions.

The methoxy group at C2 directs to the C1 (ortho), C3 (para - already substituted), and C5 (ortho) positions.

The methyl group at C3 directs to the C2 (ortho - already substituted), C4 (ortho), and C6 (para) positions.

Considering the combined influence, the C4 and C6 positions are highly activated due to the synergistic effects of the amino and methyl groups, and the amino and methoxy groups, respectively. The C5 position is also activated by the methoxy group. Therefore, electrophilic substitution is expected to occur predominantly at the C4, C6, and to a lesser extent, C5 positions. The steric hindrance from the existing substituents may also play a role in favoring substitution at the less hindered C4 and C6 positions over the C2 position, which is flanked by two substituents.

| Substituent | Position | Activating/Deactivating Effect | Directing Influence | Primary Activated Positions |

|---|---|---|---|---|

| -NH₂ (Amino) | C1 | Strongly Activating | Ortho, Para | C2, C4, C6 |

| -OCH₃ (Methoxy) | C2 | Strongly Activating | Ortho, Para | C1, C3, C5 |

| -CH₃ (Methyl) | C3 | Activating | Ortho, Para | C2, C4, C6 |

Mechanistic Investigations of Electrophilic Pathways

The mechanism for electrophilic aromatic substitution on a substituted benzene ring like this compound follows a two-step pathway. masterorganicchemistry.com

Attack of the Electrophile : The π system of the aromatic ring, acting as a nucleophile, attacks the electrophile (E⁺). This is the rate-determining step as it disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.com The electron-donating amino, methoxy, and methyl groups stabilize this intermediate, lowering the activation energy of this step. libretexts.org For instance, the methoxy group is considered more activating than a methyl group because it can create an additional resonance structure in the sigma complex. chegg.com

Deprotonation : A base in the reaction mixture removes a proton from the carbon atom that bears the new electrophile. This restores the aromatic π system and results in the final substituted product. This step is typically fast. masterorganicchemistry.com

Nucleophilic Aromatic Substitution Reactions Involving this compound Scaffold

Nucleophilic aromatic substitution (SNAAr) is generally less common for electron-rich aromatic rings unless they are activated by potent electron-withdrawing groups, which is the opposite of the situation with this compound. youtube.commasterorganicchemistry.com However, the aniline (B41778) scaffold can participate as a nucleophile in SNAAr reactions with highly electrophilic aromatic compounds.

Formation and Decomposition of Meisenheimer Complexes

When an aniline, such as this compound, acts as a nucleophile attacking an electron-deficient aromatic ring (e.g., one substituted with multiple nitro groups), the reaction often proceeds through a distinct intermediate. researchgate.net This intermediate is a resonance-stabilized carbanion known as a Meisenheimer complex. youtube.compublish.csiro.aubris.ac.uk

The formation of the Meisenheimer complex can be the rate-determining step in some cases, while in others, its decomposition is rate-limiting. le.ac.uk The stability of this complex is dependent on the number and position of electron-withdrawing groups on the electrophilic substrate and the nature of the solvent. researchgate.net The decomposition of the Meisenheimer complex involves the expulsion of a leaving group from the electrophilic partner, regenerating the aromaticity of that ring.

Role of Base Catalysis in Nucleophilic Aromatic Substitution

The reactions of amines as nucleophiles in SNAAr are often subject to base catalysis. researchgate.netpsu.edu The mechanism of this catalysis can vary depending on the solvent and the reactants. In some cases, a second molecule of the amine nucleophile can act as a base to deprotonate the initial zwitterionic intermediate, facilitating the expulsion of the leaving group. rsc.orgrsc.org This is known as general base catalysis.

Studies on the reactions of substituted phenyl ethers with aniline have shown that the catalysis can involve one or two aniline molecules. rsc.orgrsc.org In non-polar aprotic solvents, a cyclic transition state involving the zwitterionic intermediate and multiple amine molecules has been proposed. rsc.orgpsu.edu The degree of catalysis is influenced by the nature of the leaving group and the strength of the amine nucleophile. For reactions involving primary amines like aniline, the process can be catalyzed by the amine itself. psu.edu

Oxidation and Reduction Transformations of the this compound Moiety

The amino group and the aromatic ring of this compound are susceptible to both oxidation and reduction reactions.

Oxidation: The amino group of anilines can be oxidized by various reagents. For example, arylamines can undergo oxidative polymerization. beilstein-journals.org The presence of the electron-donating methoxy group in o-anisidine (B45086) (2-methoxyaniline) has been shown to facilitate polymerization when reacted with selenium dioxide. beilstein-journals.org Similarly, this compound could potentially be oxidized to form quinone-type structures or undergo polymerization depending on the oxidizing agent and reaction conditions. The oxidation potentials of anilines are a key factor in these reactions, and they are influenced by the substituents on the ring. rsc.orgresearchgate.net

Reduction: While the aniline moiety itself is already in a reduced state, reduction reactions are highly relevant to the synthesis of this compound and its derivatives. A common synthetic route to substituted anilines involves the reduction of a corresponding nitroaromatic compound. uib.no For instance, 4-nitro-1H-indazole can be prepared from 2-nitro-3-methylaniline, which itself would be synthesized and then reduced. researchgate.net Common methods for the reduction of aromatic nitro groups to amines include catalytic hydrogenation (e.g., using a palladium catalyst) or the use of reducing agents like sodium borohydride (B1222165) in the presence of a cobalt(II) salt. uib.no

| Transformation | Reactant Moiety | Potential Products/Intermediates | Common Reagents/Conditions |

|---|---|---|---|

| Oxidation | Amino group, Aromatic ring | Quinones, Polymers | Potassium permanganate (B83412) (KMnO₄), Selenium dioxide (SeO₂) |

| Reduction | Nitro-substituted precursor | This compound | H₂/Pd, NaBH₄/Co(II) salts, Fe/acid |

Cross-Coupling Reactions and Their Application in this compound Chemistry

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, often utilizing a palladium catalyst. For an electron-rich and potentially sterically hindered substrate like this compound, these reactions provide versatile routes to complex molecular architectures. While direct studies on this compound are not extensively documented in the provided results, its reactivity can be inferred from established principles and reactions of similar aniline derivatives. acs.orgresearchgate.netwikipedia.orgnih.govrsc.orgbeilstein-journals.orglibretexts.orggelest.com

The primary cross-coupling reactions applicable to aniline derivatives include the Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Sonogashira coupling. acs.orgwikipedia.orgnih.govrsc.orgbeilstein-journals.orglibretexts.orggelest.comrsc.orgorganic-chemistry.orgorganic-chemistry.org The amine group of this compound can act as a nucleophile in N-arylation reactions, while the aromatic ring, if functionalized with a halide, can participate as an electrophilic partner.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a cornerstone for forming carbon-nitrogen bonds, involving the coupling of an aryl halide or triflate with an amine. rsc.orgorganic-chemistry.org this compound can serve as the amine component, coupling with various aryl halides to produce diarylamines. The reaction mechanism typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to yield the N-aryl product and regenerate the Pd(0) catalyst. organic-chemistry.org The electron-donating methoxy and methyl groups on this compound increase the nucleophilicity of the amine, which can facilitate the reaction. However, the ortho-substituents may introduce steric hindrance, requiring the use of bulky phosphine (B1218219) ligands to promote efficient coupling. acs.orgrsc.org

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling creates a carbon-carbon bond between an organoboron compound (like a boronic acid) and an aryl or vinyl halide, catalyzed by a palladium complex. libretexts.org For this reaction to involve this compound directly, it would first need to be converted into an aryl halide (e.g., 4-Bromo-2-methoxy-3-methylaniline) or a boronic acid derivative. nih.gov The general mechanism involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron species (activated by a base), and reductive elimination of the biaryl product. libretexts.org The electronic properties of the substituents on the aniline ring can influence the reaction; electron-donating groups can make the oxidative addition step slower. libretexts.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgrsc.orgorganic-chemistry.org Similar to the Suzuki coupling, a halogenated derivative of this compound would be required as the coupling partner for a terminal alkyne. The reaction proceeds through a catalytic cycle for both palladium and copper. The palladium cycle involves oxidative addition and reductive elimination, while the copper cycle is believed to involve the formation of a copper(I) acetylide, which then participates in transmetalation with the palladium complex. wikipedia.org Copper-free Sonogashira protocols have also been developed. beilstein-journals.orgorganic-chemistry.org

The application of these reactions allows for the synthesis of a wide array of complex molecules, including pharmaceuticals, organic materials, and natural products, starting from aniline derivatives. wikipedia.orgrsc.org

| Reaction | Description | Key Components | Role of this compound Derivative |

|---|---|---|---|

| Buchwald-Hartwig Amination | Forms a Carbon-Nitrogen (C-N) bond. rsc.orgorganic-chemistry.org | Pd catalyst, phosphine ligand, base, aryl halide. organic-chemistry.org | Amine nucleophile. |

| Suzuki-Miyaura Coupling | Forms a Carbon-Carbon (C-C) bond. libretexts.org | Pd catalyst, base, organoboron compound, aryl halide. libretexts.org | Aryl halide or organoboron derivative. nih.gov |

| Sonogashira Coupling | Forms a Carbon-Carbon (C-C) bond between an sp2 carbon and an sp carbon. wikipedia.orgrsc.org | Pd catalyst, Cu(I) co-catalyst (typically), base, terminal alkyne, aryl halide. wikipedia.orgorganic-chemistry.org | Aryl halide derivative. beilstein-journals.org |

Polymerization Characteristics of this compound and Related Anilines

The polymerization of aniline and its derivatives is a significant area of research due to the resulting polymers' conductive properties and potential applications in sensors, energy storage, and corrosion protection. rsc.orgrsc.orgd-nb.info The presence of substituents on the aniline ring, such as the methoxy and methyl groups in this compound, profoundly influences the polymerization process and the final properties of the polymer. rsc.orgrsc.org These substituents can affect the monomer's oxidation potential, the polymer's solubility, and its electrical conductivity through electronic and steric effects. rsc.orgrsc.org

Electrochemical Polymerization Mechanisms

Electrochemical polymerization is a common method for synthesizing conductive polymer films directly onto an electrode surface. d-nb.info For aniline derivatives, this process is typically carried out in an acidic aqueous solution by applying a potential to initiate the reaction. d-nb.infotandfonline.com

The mechanism for the electropolymerization of a substituted aniline like this compound is believed to proceed through the following steps:

Monomer Oxidation: The process begins at the electrode surface with the oxidation of the monomer to form a radical cation. The oxidation potential is influenced by the ring substituents; electron-donating groups like methoxy and methyl generally lower the oxidation potential compared to unsubstituted aniline. rsc.org

Radical Coupling: The generated radical cations then couple to form dimers. The primary coupling mode for anilines is para-coupling between the nitrogen of one unit and the carbon at the para-position of another, leading to a "head-to-tail" polymer structure. d-nb.info For this compound, this would be the preferred pathway.

Chain Propagation: The resulting dimers and subsequent oligomers are also electroactive and can be further oxidized, allowing for continued chain growth as more monomer units or oligomers add to the growing polymer chain.

Polymer Deposition: As the polymer chain grows, it becomes insoluble in the electrolyte solution and deposits onto the electrode surface as a film. d-nb.info The properties of this film are dependent on the reaction conditions, such as the applied potential, pH of the solution, and monomer concentration. tandfonline.com

Cyclic voltammetry is a key technique used to both synthesize and characterize these polymer films, where the appearance of new redox peaks during successive potential cycles indicates polymer formation and its electrochemical activity. rsc.orgnih.gov The polymer cycles between different oxidation states: the fully reduced leucoemeraldine (insulating), the partially oxidized emeraldine (B8112657) (conducting), and the fully oxidized pernigraniline (insulating). rsc.org

Oxidative Polymerization Processes and Resulting Polymer Properties

Chemical oxidative polymerization is another widely used method to synthesize polyanilines in bulk. rsc.orgtsijournals.com This process involves the use of a chemical oxidizing agent, such as ammonium (B1175870) persulfate (APS) or potassium dichromate, in an acidic medium. tsijournals.comresearchgate.net

The mechanism is similar to electrochemical polymerization in that it involves the oxidation of the monomer to radical cations, which then couple and propagate. nih.gov The reaction is typically initiated by adding the oxidant to a solution of the monomer in an acid like hydrochloric acid. rsc.org

The properties of the resulting polymer from this compound would be significantly influenced by its substituents:

Solubility: The presence of alkyl and alkoxy groups often enhances the solubility of the resulting polymer in common organic solvents, which is a major advantage over the largely insoluble parent polyaniline. rsc.orgtsijournals.com This improved processability allows for the formation of films and coatings from solution. rsc.org

Electrical Conductivity: While substituents can improve solubility, they often lead to a decrease in electrical conductivity. rsc.org This is attributed to steric hindrance, where the bulky groups can cause a twisting of the polymer backbone, disrupting the π-conjugation necessary for charge transport. rsc.org The conductivity of polyaniline derivatives is known to decrease in the order of PANI > poly-ortho-toluidine > poly-ortho-ethylaniline, highlighting the impact of steric effects. rsc.org Similarly, electron-donating groups can decrease conductivity despite their electronic effects. rsc.org For instance, the conductivity of poly(2-methoxyaniline) is lower than that of polyaniline, and further substitution is expected to continue this trend. rsc.org

Morphology: The morphology of the synthesized polymer particles or films, as observed by techniques like scanning electron microscopy (SEM), is also affected by the monomer's structure. Substituents can alter the polymer's morphology from fibrillar or granular to more spherical or hierarchical structures. rsc.orgnih.gov

Redox Behavior: The electron-donating nature of the methoxy and methyl groups is expected to lower the redox potentials of the polymer compared to unsubstituted polyaniline. rsc.org However, steric effects from the ortho-substituents can increase the torsion angle between rings, potentially increasing the oxidation potential compared to less hindered analogs. rsc.org

| Polymer | Reported Conductivity (S cm-1) |

|---|---|

| Polyaniline (PANI) | 10–100 |

| Poly(2-methylaniline) (Poly-ortho-toluidine) | 0.26 |

| Poly(2-methoxyaniline) | 0.14 |

| Poly(2-ethylaniline) | 8.2 × 10-3 |

| Poly(2-methoxy-5-methylaniline) | 5.8 × 10-3 |

| Poly(2,5-dimethylaniline) | 3.0 × 10-6 |

| Poly(2,5-dimethoxyaniline) | 0.2 |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Methoxy 3 Methylaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical tool for determining the structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 2-Methoxy-3-methylaniline, ¹H and ¹³C NMR spectroscopy are instrumental in assigning the specific resonances to the individual protons and carbon atoms, respectively.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of this compound provides characteristic signals for the aromatic protons, the methoxy (B1213986) group protons, the methyl group protons, and the amine protons. The chemical shifts (δ) of the aromatic protons are influenced by the electron-donating effects of both the methoxy and amino groups, as well as the ortho- and meta-relationships between the substituents and the protons themselves.

A representative ¹H NMR spectrum of a related compound, 2-methoxy aniline (B41778), shows aromatic proton signals in the range of δ 6.48-6.78 ppm. rsc.org For this compound, the aromatic protons are expected in a similar region, with their specific shifts and coupling patterns providing insight into their positions on the benzene (B151609) ring. The methoxy group (O-CH₃) typically exhibits a sharp singlet, and in a similar molecule, 2-methoxy aniline, this signal appears at approximately 3.73 ppm. rsc.org The methyl group (C-CH₃) attached to the aromatic ring will also produce a singlet, likely in a different region from the methoxy protons. The protons of the primary amine (-NH₂) often appear as a broad singlet, and its chemical shift can be variable due to factors like solvent and concentration. In 2-methoxy aniline, the amine protons present as a broad singlet at 4.65 ppm. rsc.org

Table 1: Predicted ¹H NMR Data for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | 6.5 - 7.0 | Multiplet |

| Methoxy (O-CH₃) | ~3.8 | Singlet |

| Methyl (C-CH₃) | ~2.2 | Singlet |

| Amine (NH₂) | Variable (broad) | Singlet |

Carbon-13 (¹³C) NMR Spectral Interpretation

The ¹³C NMR spectrum offers complementary information by revealing the chemical environment of each carbon atom in this compound. The aromatic carbons will appear in the typical downfield region for sp² hybridized carbons, generally between 110 and 160 ppm. The specific chemical shifts are influenced by the attached substituents. The carbon atom bonded to the electron-donating methoxy group (C-O) will be shifted downfield, while the carbon attached to the amino group (C-N) will also experience a characteristic shift. The carbon atoms of the methoxy and methyl groups will appear in the upfield region of the spectrum. For instance, in a similar compound, 3-methoxy-N-methylaniline, the methoxy carbon appears at approximately 55 ppm. rsc.org

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

| Aromatic C-O | 145 - 155 |

| Aromatic C-N | 135 - 145 |

| Aromatic C-H & C-C | 110 - 130 |

| Methoxy (O-CH₃) | 55 - 60 |

| Methyl (C-CH₃) | 15 - 25 |

Advanced Multi-dimensional NMR Techniques for Conformational Analysis

While one-dimensional NMR provides fundamental structural information, multi-dimensional NMR techniques are essential for a more in-depth conformational analysis. nih.govnih.gov Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) can be employed to establish connectivity between protons and carbons.

COSY experiments would reveal the coupling between adjacent aromatic protons, aiding in their unambiguous assignment.

HSQC spectra correlate directly bonded proton and carbon atoms, definitively linking the proton signals to their corresponding carbon signals.

HMBC experiments show correlations between protons and carbons that are two or three bonds away, which is crucial for confirming the substitution pattern on the aromatic ring by showing correlations between the methoxy and methyl protons and the aromatic carbons.

These advanced techniques provide a complete and unambiguous assignment of all proton and carbon signals, solidifying the structural elucidation of this compound. lu.ch

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Studies

Identification of Characteristic Vibrational Modes and Functional Group Correlations

The FT-IR and Raman spectra of this compound are characterized by absorption bands corresponding to the stretching and bending vibrations of its constituent bonds and functional groups. scholarsresearchlibrary.com

N-H Vibrations: The primary amine group (-NH₂) will exhibit characteristic N-H stretching vibrations, typically appearing as two bands in the region of 3300-3500 cm⁻¹. spectroscopyonline.com The N-H bending (scissoring) vibration is expected around 1590-1650 cm⁻¹.

C-H Vibrations: Aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹. The aliphatic C-H stretching vibrations of the methoxy and methyl groups will appear in the 2850-3000 cm⁻¹ region. longdom.org Specifically, the symmetric stretching of an O-CH₃ group is often found around 2830 cm⁻¹. spectroscopyonline.com

C-O and C-N Vibrations: The C-O stretching vibration of the methoxy group will give rise to a strong band, typically in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions. The C-N stretching vibration of the aromatic amine is expected in the 1250-1380 cm⁻¹ range.

Aromatic Ring Vibrations: The C=C stretching vibrations within the aromatic ring typically appear in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations are also characteristic and their positions can help confirm the substitution pattern on the ring.

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| N-H Stretch | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| C=C Aromatic Stretch | 1450 - 1600 |

| N-H Bend | 1590 - 1650 |

| C-O Stretch | 1000 - 1300 |

| C-N Stretch | 1250 - 1380 |

Comparative Analysis of Experimental and Computational Vibrational Spectra

To achieve a more precise and detailed assignment of the vibrational modes, a comparative analysis of the experimental FT-IR and Raman spectra with computationally predicted spectra is often performed. scholarsresearchlibrary.comscispace.com Quantum chemical calculations, using methods such as Density Functional Theory (DFT), can be used to calculate the vibrational frequencies and intensities of the molecule. nih.gov

This comparison allows for a more confident assignment of the observed spectral bands to specific molecular vibrations. Discrepancies between the experimental and calculated spectra can often be reconciled by applying scaling factors to the computed frequencies to account for anharmonicity and the limitations of the theoretical model. acs.org This integrated approach of experimental and computational vibrational spectroscopy provides a powerful tool for the complete structural characterization of this compound. niscair.res.in

Mass Spectrometry for Molecular Identification and Fragmentation Pattern Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and elucidating the structure of this compound through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is critical for validating the molecular formula of this compound by providing its exact molecular weight. The molecular formula of this compound is C₈H₁₁NO, corresponding to a molecular weight of 137.18 g/mol . HRMS analysis confirms this molecular weight and can distinguish it from other isomers with the same nominal mass, ensuring accurate identification.

Table 1: Computed Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₁NO |

| Molecular Weight | 137.18 g/mol |

| Exact Mass | 137.084063974 Da |

Data sourced from PubChem CID 12377254 nih.gov

Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation pathways of the protonated molecule [M+H]⁺ of this compound. This technique involves the selection of a precursor ion, its fragmentation through collision-induced dissociation, and the analysis of the resulting product ions.

In the positive ion mode, this compound is protonated, and its fragmentation is studied. ecut.edu.cnnih.gov The fragmentation of aromatic amines is influenced by the position of substituents on the benzene ring. For methoxy-substituted anilines, a common fragmentation pathway involves the homolytic cleavage of the C-O bond, leading to the loss of the methoxy group. nih.gov The analysis of these characteristic fragments allows for the structural confirmation of the molecule. ub.eduital.sp.gov.br

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic transitions within this compound. libretexts.org The absorption of UV-Vis radiation by the molecule promotes electrons from lower energy molecular orbitals to higher energy ones. uu.nl The resulting spectrum, a plot of absorbance versus wavelength, provides insights into the conjugated π-system of the aromatic ring and the influence of the methoxy and methyl substituents. scielo.org.zanih.gov

The UV-Vis spectrum of aniline derivatives is characterized by absorption bands corresponding to π → π* and n → π* electronic transitions. uu.nl The position and intensity of these bands are sensitive to the nature and position of substituents on the aromatic ring. researchgate.net For this compound, the electron-donating methoxy group and the methyl group influence the energy levels of the molecular orbitals, causing shifts in the absorption maxima compared to unsubstituted aniline. researchgate.net

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state of this compound. This technique allows for the precise determination of bond lengths, bond angles, and intermolecular interactions within the crystal lattice.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for the separation and purity assessment of this compound from reaction mixtures and for quantitative analysis. ital.sp.gov.br

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of this compound. ital.sp.gov.br A certificate of analysis for a similar compound, 3-Methoxy-2-methylaniline, indicates an HPLC purity of 98.53% at a detection wavelength of 205 nm. lgcstandards.com For 3-Methoxy-4-methylaniline, a purity of over 95% was reported with a result of 99.79% at 290 nm. lgcstandards.com

In a typical HPLC setup for aromatic amines, a reversed-phase C18 column is often used with a mobile phase consisting of a mixture of an organic solvent (like methanol (B129727) or acetonitrile) and water, often with additives like formic acid to improve peak shape. ub.eduital.sp.gov.br Detection is commonly performed using a UV detector set at a wavelength where the analyte exhibits strong absorbance. The retention time of the compound under specific chromatographic conditions serves as a qualitative identifier, while the peak area is proportional to its concentration, allowing for quantitative analysis. ital.sp.gov.brCurrent time information in Madison County, US.

Table 2: HPLC Purity Data for Related Compounds

| Compound | Purity | Detection Wavelength |

|---|---|---|

| 3-Methoxy-2-methylaniline | 98.53% | 205 nm |

| 3-Methoxy-4-methylaniline | 99.79% | 290 nm |

Data sourced from Certificates of Analysis lgcstandards.comlgcstandards.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species and Purity

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For this compound, GC-MS serves as a critical tool for assessing its purity and identifying any volatile impurities or related substances. The principle of the technique involves introducing a sample into a gas chromatograph, where it is vaporized. An inert carrier gas, such as helium or hydrogen, transports the vaporized sample through a heated capillary column. researchgate.net The column, typically coated with a stationary phase like a derivative of polysiloxane (e.g., DB-5MS), separates the components of the sample based on their differing affinities for the stationary phase and their boiling points. researchgate.netfison.com

As the separated components exit the GC column, they enter the mass spectrometer. In the MS, molecules are ionized, most commonly by electron ionization (EI), which fragments them into characteristic patterns of ions. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z) and records their relative abundance. The resulting mass spectrum is a chemical fingerprint that allows for the unequivocal identification of the compound by comparing it to spectral libraries. For purity analysis, the total ion chromatogram (TIC) displays all separated compounds as peaks. The peak area of this compound relative to the total peak area of all components provides a quantitative measure of its purity. This method is highly effective for detecting process-related impurities, such as residual starting materials or by-products from its synthesis, as well as any degradation products. ajrconline.org For definitive confirmation of a compound's identity, the mass spectrum from the sample extract is compared against a spectrum from a pure standard analyzed under identical conditions. epa.gov

Table 1: Typical GC-MS Parameters for Aniline Derivative Analysis

| Parameter | Typical Conditions |

|---|---|

| GC System | Agilent Gas Chromatograph or similar researchgate.net |

| Column | DB-5MS or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) fison.com |

| Carrier Gas | Helium or Hydrogen at a constant flow (e.g., 1.2 mL/min) researchgate.net |

| Injection Mode | Splitless fison.com |

| Injector Temperature | 180°C - 280°C researchgate.netd-nb.info |

| Oven Program | Example: Start at 80°C, ramp at 12°C/min to 210°C, then ramp at 15°C/min to 230°C researchgate.net |

| MS System | Quadrupole Mass Spectrometer researchgate.net |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temp. | 200°C - 240°C fison.com |

| Scan Mode | Full Scan (e.g., 35-350 amu) or Selected Ion Monitoring (SIM) for trace levels fison.comajrconline.org |

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) for Trace Analysis

For the detection of this compound at trace and ultra-trace levels, Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) is the method of choice due to its exceptional sensitivity, selectivity, and reliability. scienceopen.comnih.gov This powerful technique is essential for applications such as monitoring for the migration of primary aromatic amines (PAAs) from food contact materials or analyzing environmental samples. ub.eduresearchgate.net The UHPLC system utilizes columns packed with sub-2 µm particles, which allows for high-resolution separations at increased flow rates and pressures, significantly reducing analysis time compared to conventional HPLC. fishersci.com

The separation of PAAs, including this compound, is typically achieved on a reversed-phase column, such as a C18 or a pentafluorophenylpropyl (PFPP) column, using a gradient elution with a mobile phase consisting of water and an organic solvent like methanol or acetonitrile, often with an acidic modifier to ensure protonation of the analytes. d-nb.infonih.govub.edu

Following chromatographic separation, the analyte enters the tandem mass spectrometer. Atmospheric pressure ionization (API) sources, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), are used to generate protonated molecular ions [M+H]+. ub.eduresearchgate.net APCI has been shown to provide better responses for many PAAs and is less susceptible to matrix effects. ub.eduresearchgate.net The key to the technique's selectivity is the use of tandem mass spectrometry (MS/MS) in the Multiple Reaction Monitoring (MRM) mode. d-nb.inforesearchgate.net In this mode, a specific precursor ion (e.g., the [M+H]+ ion of this compound) is selected in the first quadrupole, fragmented in a collision cell, and then a specific, characteristic product ion is monitored in the third quadrupole. This process filters out background noise, allowing for highly sensitive and accurate quantification, with limits of detection (LODs) often in the sub-µg/L (parts per billion) range. scienceopen.comub.edu Method validation typically demonstrates excellent linearity over a defined concentration range and high recovery rates. scienceopen.commdpi.com

Table 2: Typical UHPLC-MS/MS Parameters for Primary Aromatic Amine Trace Analysis

| Parameter | Typical Conditions |

|---|---|

| UHPLC System | Waters ACQUITY UPLC, Thermo Scientific Accela, or similar nih.govresearchgate.net |

| Column | ACQUITY UPLC BEH C18 (e.g., 1.7 µm, 2.1 mm x 50 mm) or Ascentis Express F5 (PFPP) nih.govresearchgate.net |

| Mobile Phase | A: Water with 0.1% Acetic Acid or 4.7 nM PFPA B: Acetonitrile or Methanol with 0.1% Acetic Acid or 4.7 nM PFPA d-nb.infonih.govresearchgate.net |

| Flow Rate | 0.4 - 0.5 mL/min d-nb.info |

| Column Temperature | 25°C - 45°C d-nb.inforesearchgate.net |

| MS System | Tandem Quadrupole Mass Spectrometer nih.gov |

| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), positive mode ub.eduresearchgate.net |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) d-nb.info |

| Ion Spray Voltage | ~4500 V d-nb.info |

| Desolvation Temp. | ~450°C d-nb.info |

| Limit of Detection | 0.03 - 2 µg/L (compound dependent) scienceopen.comub.edu |

Computational Chemistry and Theoretical Investigations of 2 Methoxy 3 Methylaniline

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, vibrational frequencies, and various electronic properties with high accuracy.

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For substituted anilines, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), can reliably predict bond lengths and angles. jcsp.org.pkscispace.com

Table 1: Representative Calculated Geometric Parameters for Aniline (B41778) Derivatives (Note: Data is for analogous compounds and illustrates typical values expected for 2-Methoxy-3-methylaniline.)

| Parameter | Compound | Method | Calculated Value | Reference |

|---|---|---|---|---|

| C-N Bond Length | N1-methyl-2-chloroaniline | DFT/B3LYP/6-311++G(d,p) | 1.412 Å | scispace.com |

| N-H Bond Length | N1-methyl-2-chloroaniline | DFT/B3LYP/6-311++G(d,p) | 1.007 Å | scispace.com |

| Aromatic C-C Bond Length | N1-methyl-2-chloroaniline | DFT/B3LYP/6-311++G(d,p) | 1.385 - 1.412 Å | scispace.com |

| C-O Bond Length (Methoxy) | 2-methoxy-4-nitroaniline (B147289) | DFT/B3LYP/6-311G(d,p) | 1.359 Å | scholarsresearchlibrary.com |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. scholarsresearchlibrary.comresearchgate.net

For substituted anilines, the distribution of these orbitals is heavily influenced by the substituents. In a typical methoxy (B1213986) aniline derivative, the HOMO is often localized over the aniline ring and the electron-donating amino and methoxy groups, while the LUMO may be distributed over the aromatic system. researchgate.net The HOMO-LUMO energy gap can be calculated using DFT methods, and this value helps to explain the intramolecular charge transfer characteristics of the molecule. scholarsresearchlibrary.com Studies on methyl- and methoxy-substituted anilines show that the position of the substituent (ortho, meta, para) significantly affects the HOMO-LUMO gap and thus the reactivity. researchgate.net

Table 2: Calculated Frontier Orbital Energies and Energy Gaps for Related Anilines (Note: Data is for analogous compounds and illustrates typical values expected for this compound.)

| Compound | Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|---|

| o-methylaniline | B3LYP/6-311++G(d,p) | -5.01 | -0.21 | 4.80 | researchgate.net |

| m-methylaniline | B3LYP/6-311++G(d,p) | -5.04 | -0.19 | 4.85 | researchgate.net |

| o-methoxyaniline | B3LYP/6-311++G(d,p) | -4.91 | -0.15 | 4.76 | researchgate.net |

| 2-methoxy-4-nitroaniline | B3LYP/6-311G(d,p) | -6.08 | -2.08 | 4.00 | scholarsresearchlibrary.com |

To gain a more detailed picture of reactivity, computational chemists use reactivity descriptors derived from DFT. The Fukui function is a key descriptor that identifies which atoms in a molecule are most susceptible to nucleophilic attack (attack by an electron-rich species), electrophilic attack (attack by an electron-poor species), or radical attack. nih.govtandfonline.com By calculating the condensed Fukui functions (fk+, fk-, and fk0) for each atom, specific reactive sites can be pinpointed.

Another powerful tool is the Molecular Electrostatic Potential (MEP) map. The MEP is a visual representation of the electrostatic potential on the electron density surface of a molecule. It uses a color scale to show regions of negative potential (red), which are rich in electrons and prone to electrophilic attack, and regions of positive potential (blue), which are electron-poor and susceptible to nucleophilic attack. For aniline derivatives, MEP maps typically show negative potential around the nitrogen atom of the amino group and the oxygen of the methoxy group due to their lone pairs of electrons, making them sites for electrophilic interaction. Positive potential is usually found around the amino hydrogens. nih.govrsc.org

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Simulations

While DFT is excellent for ground-state properties, Time-Dependent DFT (TD-DFT) is used to study excited states and predict spectroscopic properties like UV-Vis spectra. tandfonline.comsemanticscholar.org

TD-DFT calculations can predict the electronic absorption spectra of a molecule by calculating the vertical excitation energies from the ground state to various excited states and their corresponding oscillator strengths (f), which relate to the intensity of the absorption band. semanticscholar.org For substituted anilines, the absorption bands in the UV-Vis spectrum correspond to π→π* and n→π* electronic transitions. epstem.net TD-DFT studies on similar molecules have shown a good correlation between calculated absorption wavelengths (λmax) and those measured experimentally. epstem.netrsc.orgepstem.net These calculations help assign the nature of the electronic transitions, such as whether they involve charge transfer from the electron-donating groups to the aromatic ring.

Table 3: Calculated UV-Vis Spectral Data for a Related Azo Dye Containing 2-Methoxyaniline (Note: This data illustrates the type of results obtained from TD-DFT calculations.)

| Compound/Transition | Method | Calculated λ (nm) | Oscillator Strength (f) | Major Contribution | Reference |

|---|---|---|---|---|---|

| Azo dye from 2-methoxyaniline (S0→S1) | TD-TPSS/def2-SVP | 529 | 1.11 | HOMO → LUMO | epstem.net |

| Azo dye from 2-methoxyaniline (S0→S2) | TD-TPSS/def2-SVP | 461 | 0.14 | HOMO-1 → LUMO | epstem.net |

Computational methods are also used to predict NMR spectra and vibrational (infrared and Raman) spectra. The Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, is a standard approach for calculating the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) for nuclei like ¹H and ¹³C. wuxiapptec.comrsc.org These calculated shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), often show excellent agreement with experimental spectra, aiding in the structural confirmation of the molecule. epstem.net

Similarly, DFT calculations can compute the harmonic vibrational frequencies of a molecule. These theoretical frequencies correspond to the peaks observed in experimental FT-IR and FT-Raman spectra. scholarsresearchlibrary.comsemanticscholar.org Although calculated frequencies are often systematically higher than experimental ones, they can be corrected using a scaling factor. The analysis of these vibrational modes provides a detailed fingerprint of the molecule, confirming the presence of specific functional groups and providing insight into the bonding environment. For this compound, key vibrational modes would include the N-H stretching of the amine, C-H stretching of the aromatic ring and methyl groups, and C-O stretching of the methoxy group. scholarsresearchlibrary.com

Quantitative Structure-Activity Relationship (QSAR) and Structure-Reactivity Relationship (SRR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Structure-Reactivity Relationship (SRR) models are computational tools designed to correlate the chemical structure of a compound with its biological activity or chemical reactivity. nih.govresearchgate.net These models are built upon the principle that the properties of a chemical are a function of its molecular structure. cust.edu.tw By developing mathematical relationships between molecular descriptors and observed activities, QSAR/SRR can predict the behavior of new or untested compounds. nih.gov

For aniline derivatives, QSAR studies have been extensively used to predict properties like toxicity, biodegradability, and soil sorption coefficients. nih.govnih.gov These models typically employ a range of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure. Common descriptors include:

Hydrophobicity parameters: The 1-octanol/water partition coefficient (log K_ow_ or log P) is a key descriptor, as it governs the transport and distribution of a compound in biological and environmental systems. For many anilines, toxicity is strongly correlated with hydrophobicity. nih.govnih.gov

Electronic parameters: These describe the electron distribution in a molecule. Examples include the Hammett sigma constant (σ), which accounts for the electron-donating or -withdrawing nature of substituents, and quantum chemical parameters like the energy of the highest occupied molecular orbital (E_HOMO_) and the lowest unoccupied molecular orbital (E_LUMO_). researchgate.net These are crucial for modeling reactivity and specific interaction mechanisms. researchgate.net

Steric and Topological parameters: These descriptors quantify the size, shape, and connectivity of the molecule. Molecular connectivity indices, for instance, have been used to model the antimicrobial activity of substituted anilides. cust.edu.tw

A hypothetical QSAR model for predicting the aquatic toxicity (e.g., log(1/LC₅₀)) of a series of substituted anilines, including this compound, might take the form of a linear regression equation:

log(1/LC₅₀) = c₁ (log P) + c₂ (E_LUMO_) + c₃ (Descriptor Z) + constant

In such a model, the coefficients (c₁, c₂, c₃) are determined by fitting the equation to experimental data from a set of known aniline derivatives. For this compound, the methoxy and methyl groups would influence the values of these descriptors, thereby determining its predicted activity within the model. The electron-donating nature of both the methoxy and methyl groups would affect its electronic parameters, while their size and position would impact steric and hydrophobicity descriptors.

Table 1: Representative Molecular Descriptors for QSAR/SRR Modeling of Aniline Derivatives

| Descriptor Type | Example Descriptor | Relevance to this compound |

| Hydrophobicity | log P (Octanol-Water Partition Coefficient) | Influences bioavailability and transport across cell membranes. The methoxy and methyl groups increase lipophilicity compared to aniline. |

| Electronic | E_LUMO (Energy of Lowest Unoccupied MO) | Relates to the molecule's ability to accept electrons; important for reactivity and specific toxicity mechanisms. researchgate.net |

| Electronic | Hammett Constant (σ) | Quantifies the electron-donating/withdrawing effect of substituents on the aromatic ring, affecting reactivity and pKa. |

| Topological | Molecular Connectivity Index (χ) | Encodes information about the size, branching, and cyclicity of the molecule, relating to non-specific interactions. cust.edu.tw |

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed picture of conformational changes and intermolecular interactions. nih.gov

For a flexible molecule like this compound, MD simulations are particularly useful for:

Conformational Sampling: The molecule is not static; the methoxy group and the amine group can rotate around their bonds to the benzene (B151609) ring. MD simulations can explore the potential energy surface of the molecule to identify the most stable conformations (low-energy states) and the energy barriers between them. This is crucial for understanding which shapes the molecule is likely to adopt in different environments. Studies on methylated anilines have explored how such substitutions influence molecular structure and dynamics. rsc.org

Intermolecular Interactions: By simulating this compound in a solvent, such as water, MD can reveal how the molecule interacts with its surroundings. researchgate.net This includes the formation and dynamics of hydrogen bonds between the amine group's hydrogens and water oxygen atoms, or between the methoxy group's oxygen and water hydrogens. acs.orgresearchgate.net The simulation can quantify the strength and lifetime of these interactions, providing insight into the molecule's solubility and how it is stabilized by the solvent. nih.gov

An MD simulation of this compound in an aqueous solution would track the trajectory of every atom over time. Analysis of these trajectories would yield information such as the radial distribution function (RDF), which describes the probability of finding a solvent molecule at a certain distance from a specific atom (e.g., the nitrogen of the amine group). This analysis helps to characterize the solvation shell around the molecule. researchgate.net

Table 2: Potential Intermolecular Interactions of this compound Investigated by MD Simulations

| Interaction Type | Donor/Acceptor Site on this compound | Interacting Partner (e.g., in Water) | Significance |

| Hydrogen Bond Donor | Amine Group (N-H) | Oxygen atom of Water | Key to aqueous solubility and stabilization in protic solvents. |

| Hydrogen Bond Acceptor | Amine Group (Nitrogen lone pair) | Hydrogen atom of Water | Contributes to the molecule's interaction with the solvent network. |

| Hydrogen Bond Acceptor | Methoxy Group (Oxygen lone pair) | Hydrogen atom of Water | A weaker hydrogen bond acceptor site compared to the amine group, but still influences solvation. |

| van der Waals | Aromatic Ring and Methyl Group | Nonpolar moieties of other molecules or solvent | Non-specific attractive forces contributing to overall intermolecular interactions. |

Non-Covalent Interactions (NCI) Analysis in Molecular Systems

Non-Covalent Interactions (NCI) analysis is a computational technique used to visualize and characterize weak interactions within and between molecules. kashanu.ac.ir These interactions, such as hydrogen bonds, van der Waals forces, and steric repulsion, are critical for determining molecular conformation, crystal packing, and biomolecular recognition. The method is based on the electron density (ρ) and its derivatives, particularly the reduced density gradient (RDG). kashanu.ac.ir

NCI analysis generates 3D isosurfaces that highlight regions of non-covalent interactions. The surfaces are color-coded according to the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix, which distinguishes between different types of interactions:

Blue surfaces indicate strong, attractive interactions like hydrogen bonds.

Green surfaces indicate weak, delocalized van der Waals interactions.

Red surfaces indicate repulsive interactions, such as steric clashes within a ring or between bulky groups.

For this compound, NCI analysis can reveal subtle intramolecular interactions. For example, a weak hydrogen bond-like interaction might be present between one of the amine hydrogens and the oxygen of the adjacent methoxy group. umanitoba.ca This interaction could influence the preferred orientation of the amine and methoxy substituents. NCI plots can also be used to study the intermolecular interactions in a dimer or a solvated complex of this compound, providing a clear visual map of the hydrogen bonding and π-π stacking interactions that stabilize the complex. nih.govresearchgate.net

Quantum Theory of Atoms In Molecules (QTAIM) for Bonding Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density distribution to define chemical bonds and atomic interactions. kashanu.ac.ir Developed by Richard Bader, QTAIM partitions a molecule into atomic basins and identifies critical points in the electron density where the gradient is zero. researchgate.net

The most important of these for chemical bonding is the bond critical point (BCP), which is found along the path of maximum electron density between two bonded atoms. The properties of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP provide quantitative information about the nature of the bond: